Nickel carbonate

Overview

Description

Nickel carbonate, also known as nickel(II) carbonate, is an inorganic compound with the chemical formula NiCO₃. It typically appears as a light green crystalline solid or a brown powder. This compound is known for its limited solubility in water but can dissolve in ammonia and dilute acids. This compound is primarily used in the production of nickel catalysts and pigments, as well as in various industrial applications .

Mechanism of Action

Target of Action

Nickel carbonate, also known as basic this compound with the formula Ni4CO3(OH)6(H2O)4 , is a paramagnetic green solid containing Ni2+ cations . It is primarily used in the production of nickel metal through gas/solid-reduction processes .

Mode of Action

This compound interacts with its targets through a series of oxidation and reduction processes. These processes involve various elemental reactions and fundamental phenomena, including solid-precursor decomposition, reduction reactions, oxidation reactions, gas- and solid-phase mass transfer, and sintering . The compound undergoes chemical changes, such as decomposition, reduction reactions, and oxidation reactions . It also contributes to NiO and Ni recrystallization and grain growth, NiO and Ni sintering and densification, and agglomeration of the NiO and Ni particles .

Biochemical Pathways

This compound plays a role in several biochemical pathways. It is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . On a global scale, the importance of nickel in biology is highlighted by the influence of nickel-utilizing organisms on the earth’s geochemistry . It is striking that many nickel enzymes consume or produce small molecule gases, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles .

Pharmacokinetics

It is known that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Upon contact with aqueous acids, nickel carbonates are hydrolyzed to give solutions containing the ion [Ni(H2O)6]2+, liberating water and carbon dioxide in the process . Calcining (heating to drive off CO2 and water) of these carbonates gives nickel oxide . The nature of the resulting oxide depends on the nature of the precursor . The oxide obtained from the basic carbonate is often most useful for catalysis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the production of nickel from basic this compound involves oxidation and reduction processes at temperatures between 110 °C and 900 °C . Moreover, the use of this compound in the treatment of heavy metal pollution in water, soil, hazardous waste solids, and waste incineration fly ash has been reviewed . The efficiency of these processes can be affected by the complexity and variability of the natural environment .

Biochemical Analysis

Biochemical Properties

Nickel carbonate is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that this compound interacts with is urease. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The presence of this compound is essential for the proper functioning of urease, as it provides the necessary nickel ions required for the enzyme’s catalytic activity .

Additionally, this compound interacts with other nickel-dependent enzymes such as [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase. These enzymes play crucial roles in various metabolic pathways, including hydrogen metabolism, carbon fixation, and acetyl-CoA synthesis . The interaction between this compound and these enzymes involves the coordination of nickel ions within the active sites of the enzymes, facilitating their catalytic functions.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Nickel ions derived from this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, nickel ions can activate the hypoxia-inducible factor (HIF) pathway, which is involved in the cellular response to low oxygen levels .

Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Nickel ions from this compound can bind to specific sites on enzymes and proteins, leading to changes in their structure and function. For example, in the case of urease, nickel ions coordinate with histidine residues in the active site, facilitating the hydrolysis of urea .

This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. This can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, nickel ions can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of moisture or acidic conditions. This degradation can lead to the release of nickel ions, which can then interact with cellular components and influence cellular function .

Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function. For example, prolonged exposure to this compound can lead to changes in gene expression, alterations in cell signaling pathways, and disruptions in cellular metabolism. These long-term effects are important considerations in the study of this compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been shown to cause oxidative stress, inflammation, and cytotoxicity in animal models .

Threshold effects have also been observed, where a certain dosage of this compound is required to elicit a specific biological response. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with nickel-dependent enzymes. These enzymes, such as urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase, play essential roles in metabolic processes like nitrogen metabolism, hydrogen metabolism, and carbon fixation . The presence of nickel ions from this compound is necessary for the proper functioning of these enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Nickel ions derived from this compound can be taken up by cells via metal ion transporters, such as the divalent metal transporter 1 (DMT1) and the nickel-specific transporter NikA . Once inside the cell, nickel ions can bind to metallochaperones and other binding proteins, facilitating their distribution to various cellular compartments and organelles.

Subcellular Localization

The subcellular localization of this compound and its derived nickel ions can influence their activity and function. Nickel ions can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, nickel ions can be directed to the mitochondria, where they can participate in metabolic processes and influence mitochondrial function . Understanding the subcellular localization of this compound is important for elucidating its biochemical properties and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel carbonate can be synthesized through several methods. One common laboratory method involves the reaction of nickel sulfate with sodium carbonate, resulting in the precipitation of this compound:

NiSO4+Na2CO3→NiCO3+Na2SO4

Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which produces hydrated this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical precipitation. This process involves the reaction of nickel salts (such as nickel chloride or nickel sulfate) with soluble carbonates (such as sodium carbonate or ammonium carbonate). The resulting this compound is then purified through washing and drying steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Nickel carbonate undergoes various chemical reactions, including:

- When heated, this compound decomposes to form nickel oxide and carbon dioxide:

Decomposition: NiCO3→NiO+CO2

this compound reacts with acids to form nickel salts, carbon dioxide, and water. For example, with hydrochloric acid:Reaction with Acids: NiCO3+2HCl→NiCl2+CO2+H2O

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the production of nickel metal through gas/solid-reduction processes.

Common Reagents and Conditions:

Acids: Hydrochloric acid, nitric acid.

Heat: For decomposition reactions.

Reducing Agents: Hydrogen gas for reduction processes.

Major Products Formed:

Nickel Oxide (NiO): Formed through thermal decomposition.

Nickel Salts (e.g., NiCl₂, Ni(NO₃)₂): Formed through reactions with acids

Scientific Research Applications

Nickel carbonate has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.

Biology and Medicine: Investigated for its potential use in medical devices and treatments due to its antimicrobial properties.

Industry: Employed in the production of ceramics, pigments, and electroplating. .

Comparison with Similar Compounds

Nickel carbonate can be compared with other similar compounds, such as:

Nickel Oxide (NiO): Formed from the decomposition of this compound and used in ceramics and fuel cells.

Nickel Hydroxide (Ni(OH)₂): Used in rechargeable batteries and as a catalyst.

Nickel Acetate (Ni(CH₃COO)₂): Used as a mordant in the textile industry and in electroplating.

Uniqueness: this compound is unique due to its specific applications in the production of nickel catalysts and pigments, as well as its role as a precursor for various nickel compounds. Its limited solubility in water and reactivity with acids make it a valuable compound in both laboratory and industrial settings .

Biological Activity

Nickel carbonate (NiCO₃) is a compound that has garnered attention in various fields, including agriculture, environmental science, and toxicology. This article explores the biological activity of this compound, focusing on its effects on plant growth, its potential toxicity to animals, and its applications in photocatalytic processes.

This compound typically exists in two forms: basic this compound (Ni₂CO₃(OH)₂·4H₂O) and hydrated this compound (NiCO₃·2H₂O). The basic form is often used in various industrial applications and has distinct properties that influence its biological activity.

Effects on Plant Growth

Recent studies have highlighted the role of nickel as an essential micronutrient for plants. This compound has been shown to enhance various physiological processes in crops:

- Nitrogen Metabolism : Nickel plays a crucial role in nitrogen metabolism by activating urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. This process is vital for biological nitrogen fixation (BNF) in legumes, such as soybeans. A study indicated that nickel application significantly increased urease activity by 3.9-fold compared to controls .

- Photosynthesis : Nickel application led to a 1.2-fold increase in photosynthetic rates, contributing to improved plant growth and development .

- Micronutrient Deficiency : In tropical conditions, a latent deficiency of nickel has been observed in soybean genotypes, which can limit their productive potential. Addressing this deficiency through this compound application can optimize growth .

Toxicological Studies

This compound exhibits varying degrees of toxicity depending on exposure routes and concentrations:

- Acute Toxicity : Inhalation studies in rats revealed a median lethal concentration (LC50) of 0.24 mg/L for male rats and >2.09 mg/L for females. Symptoms following exposure included abnormal respiration and tremors .

- Chronic Exposure : Long-term studies involving dietary exposure to this compound demonstrated significant reductions in feed intake and weight loss at high doses (1000 ppm), although these effects were reversible upon returning to a normal diet .

- Histopathological Findings : Examination of tissues from exposed animals showed no specific pathological abnormalities directly attributable to nickel exposure, but kidney abnormalities were noted across both control and treated groups .

Study 1: Nickel Application in Soybeans

A study conducted on soybean plants treated with this compound demonstrated significant improvements in nitrogen metabolism parameters. The results indicated enhanced urease activity and overall plant health, suggesting that nickel is critical for optimal crop production under certain soil conditions .

Study 2: Toxicity Assessment in Rats

In a controlled study assessing the effects of inhaled this compound, male rats exhibited respiratory distress and internal organ discoloration after exposure to concentrations around 0.261 mg/L. This highlights the potential risks associated with occupational exposure to nickel compounds .

Photocatalytic Applications

This compound hydroxide nanostructures have emerged as promising materials for photocatalytic applications:

- Water Splitting : Research has shown that hierarchical this compound hydroxide can effectively catalyze hydrogen evolution from water under light irradiation, achieving yields of 10 μmol g⁻¹ h⁻¹. This property positions this compound as a candidate for sustainable energy solutions .

Summary of Biological Activities

Properties

IUPAC Name |

nickel(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULUUIKRFGGGTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

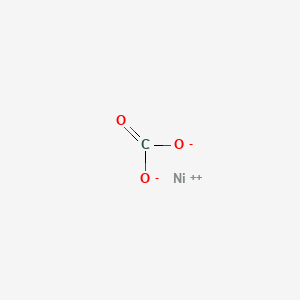

C(=O)([O-])[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiCO3, CNiO3 | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble) | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.39 g/cu m, 2.6 g/cm³ | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green rhombohedral crystals | |

CAS No. |

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0 | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel(II) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM50SQU829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating | |

| Record name | NICKEL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1662 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0927 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of nickel carbonate?

A1: While the anhydrous form exists as NiCO3, this compound often occurs as a basic hydrate with varying compositions. The exact molecular formula and weight depend on the specific hydrate form.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

- X-ray diffraction (XRD): Confirms the crystal structure and identifies different phases like calcite-structured NiCO3 [, ].

- Infrared (IR) spectroscopy: Reveals characteristic absorption bands corresponding to carbonate groups and water molecules [, , , ].

- Thermal analysis (TGA, DSC): Provides insights into the thermal decomposition behavior, revealing stages of water loss and carbonate decomposition [, , , , ].

Q3: How does the stability of this compound vary under different conditions?

A3: this compound exhibits varying stability depending on temperature and surrounding environment.

- Thermal Stability: It undergoes decomposition upon heating, losing water molecules first and then decomposing into nickel oxide (NiO) and carbon dioxide (CO2) [, , , ].

- Aqueous Stability: In aqueous solutions, its solubility is influenced by pH, presence of other ions, and temperature [, , , ].

Q4: What factors affect the solubility of this compound in aqueous solutions?

A4: The solubility of this compound in aqueous solutions is influenced by:

- pH: Solubility decreases with increasing pH [, , ].

- Anions: The presence of different anions, such as chloride (Cl-) and sulfate (SO42-), affects solubility due to varying interactions with this compound surfaces [, ].

- Temperature: Generally, solubility increases with temperature, but the specific relationship can be complex [, ].

Q5: What are the notable catalytic applications of this compound?

A5: this compound serves as a precursor for the preparation of nickel oxide (NiO), a valuable catalyst in various applications, including:

- Water oxidation: Nickel oxide derived from this compound demonstrates promising activity for oxygen evolution reaction (OER), a crucial step in water splitting for hydrogen production [, ].

Q6: How does the morphology of this compound influence its catalytic activity?

A6: The morphology of this compound, especially the pore structure and surface area, significantly influences the catalytic activity of derived nickel oxide [, , ]. For instance:

- Mesoporous nickel oxide: Prepared using templates during this compound synthesis, it exhibits enhanced surface area and improved catalytic performance in supercapacitor applications [].

- Hierarchical this compound hydroxide: Synthesized with specific morphologies, it shows promising photocatalytic activity for hydrogen evolution in water splitting [].

Q7: How has computational chemistry been used to study this compound crystallization?

A7: Atomistic simulations provide insights into the influence of various factors on this compound crystallization:

- Anion effects: Simulations revealed the impact of anions like Cl- and SO42- on crystal morphology and growth rates, aligning with experimental observations [, ].

- Hydration effects: Simulations demonstrated the stabilizing effect of hydration on crystal surfaces, leading to more regular morphologies [].

Q8: What are the common methods for preparing this compound?

A8: this compound can be synthesized via various methods:

- Precipitation: Reacting a soluble nickel salt, like nickel sulfate (NiSO4) or nickel chloride (NiCl2), with a carbonate source, such as sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) [, , , , , , , , ].

- Hydrothermal synthesis: Reacting nickel salts with carbonate sources under controlled temperature and pressure in an autoclave [, ].

Q9: How does the choice of nickel salt affect the properties of the resulting this compound?

A9: The choice of nickel salt can influence the purity and morphology of this compound precipitates:

- Nickel chloride (NiCl2): Using NiCl2 as a precursor can lead to higher purity this compound compared to using nickel sulfate (NiSO4) due to the ease of removing chloride ions [].

Q10: How do process parameters affect this compound precipitation?

A10: Several factors during precipitation significantly affect the characteristics of the resulting this compound:

- pH: Influences the precipitation rate, particle size, and composition of the precipitate [, , , , ].

- Temperature: Affects the reaction rate, particle size distribution, and crystal structure [, , ].

- Aging: Prolonged aging of the precipitate in contact with the mother liquor can lead to changes in particle size and morphology [].

- Feeding mode: The way reactants are introduced and mixed can impact particle size and agglomeration [, ].

Q11: What are the key industrial applications of this compound?

A11: this compound finds use in various industrial applications:

- Precursor for nickel compounds: Serves as a key starting material for producing other valuable nickel compounds like nickel oxide (NiO), nickel hydroxide (Ni(OH)2), and nickel metal powders [, , , , , ].

- Electroplating: Used in some electroplating baths for depositing nickel coatings [, , ].

- Wastewater treatment: Employed as a catalyst in specific wastewater treatment processes [].

Q12: What are the known toxicological effects of this compound?

A12: this compound is recognized for its potential toxicity:

- Carcinogenicity: Classified as a known carcinogen by agencies like the National Cancer Institute (NCI) due to its association with lung and nasal cancers [].

- Respiratory effects: Inhalation exposure can cause irritation and respiratory problems, potentially leading to asthma-like symptoms [, ].

- Skin sensitization: Can cause allergic contact dermatitis upon skin contact [, ].

Q13: What are the potential routes of exposure to this compound?

A13: Exposure to this compound can occur through:

- Inhalation: Breathing in dust or fumes containing the compound, particularly relevant in occupational settings [, ].

- Skin contact: Direct contact with the substance, potentially leading to dermatitis [, ].

Q14: How can exposure to this compound be minimized?

A14: Implementing appropriate safety measures is crucial to minimize exposure:

- Personal protective equipment (PPE): Using respirators, gloves, and protective clothing to prevent inhalation and skin contact [].

Q15: What are the environmental concerns associated with this compound?

A15: While not highly persistent, this compound can pose environmental risks:

Q16: What strategies can mitigate the environmental impact of this compound?

A16: Minimizing the environmental footprint of this compound involves:

- Responsible waste management: Treating nickel-containing waste streams appropriately to prevent soil and water contamination [].

- Recycling: Exploring and implementing efficient recycling methods to recover nickel from waste streams [].

Q17: What are promising research areas related to this compound?

A17: Ongoing research on this compound focuses on:

- Improved catalytic materials: Designing and synthesizing novel this compound-based materials with enhanced catalytic activity, selectivity, and stability for applications like water splitting, energy storage, and organic synthesis [, , , ].

- Sustainable synthesis and processing: Developing environmentally friendly and cost-effective methods for producing this compound and its derivatives, minimizing waste and maximizing resource utilization [].

- Understanding toxicological mechanisms: Investigating the molecular mechanisms underlying the toxicity of this compound to provide insights for risk assessment and mitigation strategies [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.